molecular formula C11H7BrFNO B2980861 3-Bromo-1-(3-fluorophenyl)pyridin-2(1H)-one CAS No. 1823325-40-1

3-Bromo-1-(3-fluorophenyl)pyridin-2(1H)-one

Cat. No.: B2980861
CAS No.: 1823325-40-1
M. Wt: 268.085
InChI Key: VRZVQKOSOAEFKR-UHFFFAOYSA-N
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Description

3-Bromo-1-(3-fluorophenyl)pyridin-2(1H)-one is an organic compound that belongs to the class of pyridinones This compound is characterized by the presence of a bromine atom at the third position and a fluorophenyl group at the first position of the pyridinone ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-1-(3-fluorophenyl)pyridin-2(1H)-one typically involves the following steps:

    Coupling Reaction: The coupling of the brominated pyridinone with a fluorophenyl group can be carried out using palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura coupling. This involves the reaction of the brominated pyridinone with a fluorophenylboronic acid in the presence of a palladium catalyst and a base.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale bromination and coupling reactions under optimized conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

3-Bromo-1-(3-fluorophenyl)pyridin-2(1H)-one can undergo various types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, leading to the formation of different oxidation states and derivatives.

    Coupling Reactions: The compound can participate in further coupling reactions to form more complex molecules.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include nucleophiles such as amines, thiols, and alkoxides. The reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) at elevated temperatures.

    Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic or basic conditions.

    Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used under anhydrous conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted pyridinones, while oxidation and reduction can lead to different oxidation states and derivatives of the compound.

Scientific Research Applications

3-Bromo-1-(3-fluorophenyl)pyridin-2(1H)-one has several scientific research applications, including:

    Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in the development of new drugs. Its unique structure allows for the exploration of various biological activities.

    Chemical Biology: It is used as a probe in chemical biology to study the interactions of small molecules with biological targets.

    Material Science: The compound is investigated for its potential use in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).

    Synthetic Chemistry: It serves as a building block in the synthesis of more complex molecules and heterocyclic compounds.

Mechanism of Action

The mechanism of action of 3-Bromo-1-(3-fluorophenyl)pyridin-2(1H)-one depends on its specific application. In medicinal chemistry, the compound may interact with various molecular targets such as enzymes, receptors, or ion channels. The presence of the bromine and fluorophenyl groups can influence its binding affinity and selectivity towards these targets. The pathways involved may include inhibition of enzyme activity, modulation of receptor function, or alteration of ion channel conductance.

Comparison with Similar Compounds

Similar Compounds

    3-Bromo-1-phenylpyridin-2(1H)-one: Similar structure but lacks the fluorine atom, which may result in different chemical properties and biological activities.

    3-Fluoro-1-(3-bromophenyl)pyridin-2(1H)-one: The positions of the bromine and fluorine atoms are swapped, which can affect the compound’s reactivity and interactions.

    1-(3-Fluorophenyl)pyridin-2(1H)-one:

Uniqueness

3-Bromo-1-(3-fluorophenyl)pyridin-2(1H)-one is unique due to the presence of both bromine and fluorophenyl groups, which confer distinct chemical properties and potential for diverse applications. The combination of these functional groups can enhance the compound’s reactivity, binding affinity, and selectivity in various chemical and biological contexts.

Properties

IUPAC Name

3-bromo-1-(3-fluorophenyl)pyridin-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H7BrFNO/c12-10-5-2-6-14(11(10)15)9-4-1-3-8(13)7-9/h1-7H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VRZVQKOSOAEFKR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)F)N2C=CC=C(C2=O)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H7BrFNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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